molecular formula C17H21N3O3S B8550755 Benzoic acid, 4-[2-[4-(2-methoxyethyl)-1-piperazinyl]-4-thiazolyl]- CAS No. 860343-99-3

Benzoic acid, 4-[2-[4-(2-methoxyethyl)-1-piperazinyl]-4-thiazolyl]-

Cat. No.: B8550755
CAS No.: 860343-99-3
M. Wt: 347.4 g/mol
InChI Key: AECPLWYYFCBDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-[2-[4-(2-methoxyethyl)-1-piperazinyl]-4-thiazolyl]- is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

860343-99-3

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

4-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-thiazol-4-yl]benzoic acid

InChI

InChI=1S/C17H21N3O3S/c1-23-11-10-19-6-8-20(9-7-19)17-18-15(12-24-17)13-2-4-14(5-3-13)16(21)22/h2-5,12H,6-11H2,1H3,(H,21,22)

InChI Key

AECPLWYYFCBDJC-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-[4-(4-Carboxy-phenyl)-thiazol-2-yl]-piperazine-1-carboxylic acid tert-butyl ester (5.0 mmol) was dissolved in hydrochloric acid in dioxane (4N, 25 ml) and the reaction stirred at RT for 2 h. The reaction was concentrated in vacuo to yield 4-(2-piperazin-1-yl-thiazol-4-yl)-benzoic acid. Trimethoxyethane (6.5 mmol) was dissolved in aqueous hydrochloric acid (1N, 10 ml) and the reaction heated at 50° C. for 1.5 h. The reaction was allowed to cool to RT and was then added to a suspension of 4-(2-piperazin-1-yl-thiazol-4-yl)-benzoic acid (5.0 mmol) in acetonitrile (25 ml) and sodium acetate buffer (1N, pH 5.5, 10 ml). The reaction was stirred at RT for 1.5 h. Sodium cyanoborohydride (6.5 mol) was added and the reaction stirred at RT for 16 h. The reaction was concentrated in vacuo and the product purified by flash chromatography (silica gel, 10% methanol in dichloromethane) to give the title product as a colourless oil (0.9 g). m/z=348 (100% M+H) in MS ES+.
Quantity
6.5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.5 mol
Type
reactant
Reaction Step Three

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